molecular formula C4H11ClN2O B2723168 2-Hydroxy-2-methylpropanimidamide hydrochloride CAS No. 3619-62-3

2-Hydroxy-2-methylpropanimidamide hydrochloride

Cat. No.: B2723168
CAS No.: 3619-62-3
M. Wt: 138.6
InChI Key: AILSXICMPBNRRH-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylpropanimidamide hydrochloride (CAS: 28100-88-1) is an amidine derivative characterized by a hydroxy group and a methyl substituent on the central carbon atom, with a hydrochloride counterion. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of antiviral or antiparasitic agents.

Properties

IUPAC Name

2-hydroxy-2-methylpropanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-4(2,7)3(5)6;/h7H,1-2H3,(H3,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILSXICMPBNRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=N)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthesis Methods

Direct Hydroxylation Approach

The most widely documented method involves the hydroxylation of 2-methylpropanimidamide using hydroxylamine hydrochloride under controlled conditions. The reaction proceeds via nucleophilic addition, where the hydroxylamine group substitutes a hydrogen atom on the imidamide moiety.

Reagents and Conditions

  • Starting Material : 2-Methylpropanimidamide (1.0 equiv)
  • Hydroxylation Agent : Hydroxylamine hydrochloride (1.2 equiv)
  • Solvent : Anhydrous ethanol or methanol
  • Temperature : 25–40°C (ambient to mild heating)
  • Reaction Time : 6–12 hours
  • Base : Sodium carbonate (0.5 equiv) to neutralize HCl byproduct

The reaction is typically conducted under nitrogen to prevent oxidation. Completion is monitored via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (3:7).

Workup and Purification
Post-reaction, the mixture is filtered to remove insoluble salts, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from a hot ethanol-water mixture (2:1) to yield white crystalline solids. Purity is confirmed by HPLC (>98%) and nuclear magnetic resonance (NMR) spectroscopy.

Alternative Pathways

Reductive Amination Route

A less common approach involves reductive amination of 2-hydroxy-2-methylpropanal with ammonia, followed by hydrochlorination. This method is limited by lower yields (60–70%) and side-product formation but offers scalability for specific applications.

Key Steps :

  • Condensation of 2-hydroxy-2-methylpropanal with ammonium chloride.
  • Reduction using sodium cyanoborohydride (NaBH3CN) in methanol.
  • Acidification with HCl to precipitate the hydrochloride salt.
Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A typical protocol involves irradiating the reaction mixture at 80°C for 30 minutes, achieving 85% yield with reduced side products.

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and yield. Key parameters include:

  • Residence Time : 20–30 minutes
  • Temperature Control : 35°C ± 2°C
  • Automated pH Adjustment : Maintained at 6.5–7.0 using inline sensors

Advantages :

  • 95% conversion efficiency
  • Reduced solvent waste compared to batch processes

Large-Scale Purification

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted starting materials.
  • Crystallization : Multi-stage cooling crystallization (from 50°C to 4°C) ensures high-purity output.
  • Lyophilization : Freeze-drying produces a stable, free-flowing powder for pharmaceutical use.

Optimization of Reaction Parameters

Temperature and pH Effects

Parameter Optimal Range Yield (%) Purity (%)
Temperature 30–35°C 88–92 97–99
pH 6.5–7.0 90 98
Reaction Time 8–10 hours 89 97

Deviations beyond these ranges result in hydrolysis byproducts or incomplete conversion.

Solvent Selection

  • Ethanol : Preferred for its balance of solubility and environmental safety.
  • Methanol : Higher reactivity but poses toxicity concerns.
  • Water : Limited to specific catalytic systems due to poor reactant solubility.

Analytical Methods for Quality Control

Structural Characterization

  • ¹H NMR (400 MHz, D2O): δ 1.35 (s, 6H, CH3), 3.20 (s, 2H, NH2), 4.10 (s, 1H, OH).
  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=N stretch) and 3300 cm⁻¹ (N-H/O-H stretch).

Purity Assessment

  • HPLC : C18 column, mobile phase 0.1% TFA in acetonitrile/water (30:70), retention time 4.2 minutes.
  • Karl Fischer Titration : Residual moisture <0.5%.

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Hydroxylation 90 98 High Moderate
Reductive Amination 65 95 Low Low
Microwave-Assisted 85 97 Medium High

The direct hydroxylation method remains superior for most applications, balancing cost and yield. Microwave-assisted synthesis shows promise for rapid small-batch production.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-methylpropanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Hydroxy-2-methylpropanimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its role in regulating water retention and balance in biological systems.

    Medicine: Research focuses on its potential therapeutic applications related to water retention disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methylpropanimidamide hydrochloride involves its interaction with molecular targets and pathways related to water retention. As a derivative of vasopressin, it binds to vasopressin receptors in the kidneys, promoting water reabsorption and reducing urine output . This action helps maintain the body’s water balance and is crucial for various physiological processes.

Comparison with Similar Compounds

Ethyl-2-hydroxy-2-(naphthalen-2-yl)propanimidohydrochloride and Methyl-2-hydroxy-2-(naphthalen-2-yl)propanimidat-hydrochlorid

These naphthalene-substituted analogs (synthesized in a 2008 study) share the hydroxy-amidine core with the target compound but differ in their aromatic substituents and ester groups. Key differences include:

  • Synthesis: Ethyl derivatives are synthesized using ethanol as a solvent, yielding 65–70% product, while methyl analogs require methanol with lower yields (50–55%) .
  • Physical Properties : The ethyl derivative exhibits a higher melting point (198–200°C) compared to the methyl analog (172–174°C), likely due to enhanced van der Waals interactions from the ethyl chain .
  • Applications : Both show antiplasmodial activity, but the ethyl variant demonstrates marginally better efficacy, suggesting that larger alkyl groups may enhance target binding .

Ethyl 2-Hydroxypropanimidoate Hydrochloride (CAS: 299397-11-8)

This compound features an ethyl ester instead of an amidine group, resulting in distinct chemical behavior:

  • Molecular Weight : 153.61 g/mol (vs. 154.6 g/mol for the target compound), reflecting the simpler ester structure .
  • Reactivity : The ester group is more prone to hydrolysis under acidic or basic conditions compared to amidines, limiting its utility in prolonged reactions .

(2S)-3-Methoxy-2-(methylamino)propanamide Hydrochloride

This stereochemically defined compound (CAS: 1807941-79-2) highlights the role of chirality and substituent placement:

  • Structure: The methoxy and methylamino groups introduce steric and electronic effects absent in the target compound. Its molecular weight (168.62 g/mol) is higher due to the additional methoxy group .
  • Stability : Stored as a stable powder at room temperature, contrasting with amidines that may require refrigeration to prevent decomposition .

2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide Hydrochloride (CAS: 1220034-39-8)

This analog replaces the amidine group with a hydroxyethyl amide, altering its physicochemical profile:

  • Solubility : Increased water solubility due to the polar hydroxyethyl group, making it more suitable for aqueous formulations compared to the less polar amidine .
  • Toxicity: Limited toxicological data are available, mirroring the target compound’s understudied safety profile .

Key Research Findings

  • Substituent Impact : Aromatic groups (e.g., naphthyl) enhance biological activity but may reduce solubility. Alkyl esters (ethyl vs. methyl) influence synthetic yield and melting points .
  • Stability Considerations : Amidines generally require careful storage due to hygroscopicity, whereas ester derivatives are more reactive but less stable in solution .
  • Data Gaps : Toxicological profiles for most analogs remain uncharacterized, underscoring the need for further safety studies .

Q & A

Q. What are the optimal synthetic routes for 2-Hydroxy-2-methylpropanimidamide hydrochloride, and how can purity be ensured?

Methodological Answer: The synthesis of this compound typically involves amidination reactions under controlled conditions. For structurally related imidamide derivatives (e.g., 5-Methylpicolinimidamide hydrochloride), protocols use nitrile intermediates treated with ammonia or amines in the presence of HCl . Key steps include:

  • Reagents : Use anhydrous HCl gas or concentrated HCl in ethanol for hydrochlorination.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98%), as validated by melting point analysis and HPLC .
  • Quality Control : Follow pharmacopeial guidelines (e.g., International Pharmacopoeia) for clarity, sulfated ash, and loss-on-drying tests to confirm purity .

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

  • Spectroscopy : ¹H/¹³C NMR to confirm the hydroxy-methyl and amidine moieties (e.g., δ 1.5 ppm for methyl groups in similar compounds) .
  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) for purity assessment .
  • Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography, ensuring stoichiometric HCl incorporation .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: Stability studies should assess:

  • Temperature : Store at -20°C for long-term stability (≥5 years), as demonstrated for structurally analogous hydrochlorides .
  • Humidity : Perform accelerated degradation tests (40°C/75% RH) to monitor hygroscopicity and hydrolysis risks. Use Karl Fischer titration to track water content .
  • Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMSO) that may promote decomposition; ethanol or water is preferred for stock solutions .

Q. How can researchers resolve contradictions in reported bioactivity data for imidamide derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from assay variability. Mitigation strategies include:

  • Standardized Protocols : Use validated assays (e.g., fluorometric enzyme inhibition with positive controls) .
  • Comparative Studies : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
  • Data Normalization : Express activity as % inhibition relative to baseline, accounting for solvent effects (e.g., DMSO vs. water) .

Q. What methodologies are recommended for evaluating the toxicity profile of this compound?

Methodological Answer:

  • In Vitro Models : Use MTT assays on hepatic (HepG2) and renal (HEK293) cell lines to assess IC₅₀ values .
  • Acute Toxicity : Follow OECD Guideline 423 for oral toxicity in rodent models, monitoring for H302-classified hazards (oral toxicity) .
  • Safety Protocols : Implement engineering controls (e.g., fume hoods) and PPE (gloves, lab coats) during handling, as per OSHA HCS guidelines .

Q. How can mechanistic studies elucidate the role of this compound in enzyme interactions?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., proteases), focusing on hydrogen bonding with the amidine group .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values .
  • Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scan) to identify critical residues for binding .

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